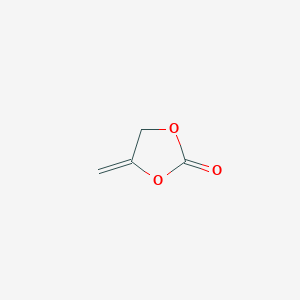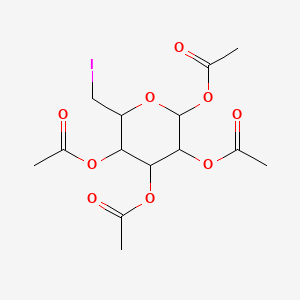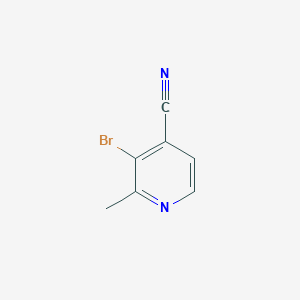
(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide: is a synthetic organic compound that features a thiazole ring, an acetyl group, and an aminopropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetylation: The thiazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of the Aminopropanamide Moiety: The final step involves the coupling of the acetylated thiazole with ®-2-aminopropanoic acid or its derivatives under peptide coupling conditions, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide: can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thiazoles.
科学的研究の応用
(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide: has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.
Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.
Pharmaceuticals: Exploring its potential as an active pharmaceutical ingredient (API) for treating various diseases.
Organic Synthesis: Serving as a building block for synthesizing more complex molecules.
作用機序
The mechanism of action of (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the acetyl group may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
類似化合物との比較
(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide: can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds containing the thiazole ring, which are known for their diverse biological activities.
Acetylated Amino Acids: Compounds with acetyl groups attached to amino acids, which can have different pharmacological properties.
Similar Compounds
(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminobutanamide: A similar compound with an additional carbon in the amino acid chain.
(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanoic acid: A compound with a carboxylic acid group instead of an amide.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H11N3O2S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC名 |
(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide |
InChI |
InChI=1S/C8H11N3O2S/c1-4(9)7(13)11-8-10-6(3-14-8)5(2)12/h3-4H,9H2,1-2H3,(H,10,11,13)/t4-/m1/s1 |
InChIキー |
PANDLZPWXMPQCI-SCSAIBSYSA-N |
異性体SMILES |
C[C@H](C(=O)NC1=NC(=CS1)C(=O)C)N |
正規SMILES |
CC(C(=O)NC1=NC(=CS1)C(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino}-3-methylbutanoic acid](/img/structure/B12101718.png)



![Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12101739.png)

![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl benzoate](/img/structure/B12101755.png)




![2-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12101804.png)
![methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B12101809.png)
